Cas no 313258-78-5 (4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl acetate)

4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl acetate is a nitro-substituted isoindoline derivative with potential applications in organic synthesis and pharmaceutical research. The compound features a nitro group and an acetate moiety attached to a fused isoindole-1,3-dione core, contributing to its reactivity and versatility as an intermediate. Its structural properties make it suitable for further functionalization, particularly in the development of heterocyclic compounds or bioactive molecules. The nitro group enhances electrophilic character, while the ester linkage offers opportunities for hydrolysis or transesterification reactions. This compound may be of interest in medicinal chemistry for scaffold modification or as a precursor in the synthesis of more complex derivatives.
4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl acetate structure
313258-78-5 structure
Product Name:4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl acetate
CAS No:313258-78-5
MF:C16H10N2O6
MW:326.260404109955
CID:6284201
PubChem ID:765589
Update Time:2025-05-24

4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl acetate Chemical and Physical Properties

Names and Identifiers

    • 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl acetate
    • AKOS001061928
    • 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
    • Z56926574
    • F0827-0180
    • SR-01000393467
    • Oprea1_583173
    • 313258-78-5
    • [4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate
    • SR-01000393467-1
    • 4-(4-nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate
    • Inchi: 1S/C16H10N2O6/c1-9(19)24-11-7-5-10(6-8-11)17-15(20)12-3-2-4-13(18(22)23)14(12)16(17)21/h2-8H,1H3
    • InChI Key: ZZTNZPJPJMFVIH-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=CC=2C(N1C1C=CC(=CC=1)OC(C)=O)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 326.05388604g/mol
  • Monoisotopic Mass: 326.05388604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 563
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 110Ų

4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl acetate Pricemore >>

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4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl acetate Related Literature

Additional information on 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl acetate

4-(4-Nitro-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Phenyl Acetate: A Comprehensive Overview

The compound with CAS No 313258-78-5, commonly referred to as 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl acetate, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a phenyl group substituted with an isoindole moiety and an acetate ester group. The isoindole ring system, a bicyclic structure consisting of a benzene ring fused with a pyrone ring, contributes to the compound's distinctive chemical properties and reactivity.

Recent studies have highlighted the potential of 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl acetate in drug delivery systems due to its ability to act as a prodrug. The nitro group attached to the isoindole ring serves as a bioisostere for other functional groups, enabling the compound to undergo controlled release mechanisms under specific physiological conditions. This property makes it an attractive candidate for targeted drug delivery applications, particularly in cancer therapy where precise drug release is critical.

In addition to its pharmaceutical applications, this compound has also been explored in the realm of materials science. Researchers have investigated its use as a precursor for the synthesis of advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). The isoindole moiety's ability to coordinate with metal ions makes it an ideal building block for constructing these materials, which have applications in gas storage, catalysis, and sensing technologies.

The synthesis of 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl acetate typically involves multi-step organic reactions. Key steps include the formation of the isoindole ring through cyclization reactions and subsequent functionalization with the nitro and acetate groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.

From a structural standpoint, the compound exhibits interesting photophysical properties due to the conjugated system within the isoindole ring. These properties have led to its investigation as a potential candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Preliminary studies suggest that its electronic properties could be tailored through further functionalization, opening up new avenues for its application in these fields.

In terms of stability and reactivity, 4-(4-nitro...) phenyl acetate demonstrates moderate stability under ambient conditions but is prone to hydrolysis in the presence of nucleophiles or under acidic/basic conditions. This reactivity is advantageous in certain chemical transformations but necessitates careful handling during storage and use.

Looking ahead, ongoing research is focused on optimizing the synthesis routes for this compound to enhance scalability and reduce environmental impact. Additionally, efforts are being made to explore its potential in emerging areas such as biodegradable polymers and enzyme inhibitors. As our understanding of this compound's properties continues to grow, it is anticipated that new applications will be discovered across various scientific disciplines.

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